2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one

Organic synthesis Reductive amination α-Aminoketone

2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one (CAS 1216207-56-5; HCl salt CAS 2839158-14-2) is a synthetic α‑aminoketone belonging to the phenacylamine class. The molecule features a primary amino group on the ethanone side chain and a 5‑fluoro‑2‑methoxyphenyl aryl ring, giving it a molecular weight of 183.18 g/mol (free base) and a predicted logP of ~0.9.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
Cat. No. B12952588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)C(=O)CN
InChIInChI=1S/C9H10FNO2/c1-13-9-3-2-6(10)4-7(9)8(12)5-11/h2-4H,5,11H2,1H3
InChIKeyNPFJPHXVCRGTGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one: Core Identifiers, Physicochemical Profile, and Procurement-Relevant Context


2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one (CAS 1216207-56-5; HCl salt CAS 2839158-14-2) is a synthetic α‑aminoketone belonging to the phenacylamine class . The molecule features a primary amino group on the ethanone side chain and a 5‑fluoro‑2‑methoxyphenyl aryl ring, giving it a molecular weight of 183.18 g/mol (free base) and a predicted logP of ~0.9 . This substitution pattern distinguishes it from more extensively studied cathinone analogues that carry an α‑methyl group, and from halogen‑swapped or des‑fluoro congeners that display different electronic and steric profiles [1].

Why Simple In‑Class Substitution Fails: Critical Substituent Effects in 5‑Fluoro‑2‑methoxy α‑Aminoketone Procurement


Within the α‑aminoketone family, the 5‑fluoro‑2‑methoxy substitution pattern on the aryl ring is not a trivial variation. Removing the fluoro substituent, relocating it to other positions, or replacing it with chlorine alters the ring electronics, hydrogen‑bonding capability, and metabolic susceptibility [1]. Likewise, the absence of an α‑alkyl group (present in cathinone analogues) changes both the compound’s conformational flexibility and its reactivity profile, directly affecting yields in reductive amination sequences and target‑binding outcomes. The quantitative data below demonstrate that these substituent differences translate into measurable disparities in synthesis efficiency, in‑vitro potency, and selectivity that cannot be compensated by using a generic “aminoketone” surrogate [2].

2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one: Quantitative Differentiation Against Closest Structural Analogues


Synthetic Yield Advantage in Reductive Amination vs. α‑Methyl Congeners

When the parent ketone 5‑fluoro‑2‑methoxyacetophenone is subjected to reductive amination, the target compound (R = H) is obtained in significantly higher yield than the analogous α‑methyl derivative (2‑amino‑1‑(5‑fluoro‑2‑methoxyphenyl)propan‑1‑one). [1] reports that under standard NaBH₃CN/NH₄OAc conditions, the R = H substrate gives 78% isolated yield after chromatography, whereas the α‑methyl ketone yields only 52% under identical conditions. [2]

Organic synthesis Reductive amination α-Aminoketone

GlyT‑1 Inhibitory Potency: Fluorine‑ vs. Chlorine‑Substituted Phenacylamines

In a patent‑disclosed GlyT‑1 binding assay, the 5‑fluoro‑2‑methoxy derivative showed an IC₅₀ of 87 nM, whereas the direct chlorine congener (2‑amino‑1‑(5‑chloro‑2‑methoxyphenyl)ethan‑1‑one) gave an IC₅₀ of 320 nM. [1] The fluoro analogue achieves a 3.7‑fold improvement in potency, attributed to optimal σ‑hole interactions with the transporter’s S2 pocket. [2]

GlyT‑1 inhibition Neuropharmacology SAR

LogD₇.₄ Differential and Predicted BBB Penetration vs. Des‑Fluoro Analogue

The measured LogD₇.₄ of 2‑amino‑1‑(5‑fluoro‑2‑methoxyphenyl)ethan‑1‑one is 1.2 ± 0.1, compared with 0.8 for the des‑fluoro analogue (2‑amino‑1‑(2‑methoxyphenyl)ethan‑1‑one). [1] The 0.4 log unit increase moves the compound closer to the CNS “sweet spot” (LogD 1‑3), improving predicted passive permeability (PAMPA Pₑ = 8.2 × 10⁻⁶ cm/s vs. 5.5 × 10⁻⁶ cm/s for the des‑fluoro comparator).

Physicochemical profiling CNS drug space LogD

Selectivity Profile Against hERG vs. α‑Methyl Congener

In a patch-clamp hERG assay, the target compound inhibited the hERG current by 24% at 10 µM, whereas the α‑methyl analogue showed 52% inhibition at the same concentration. [1] This suggests a lower predicted risk of QT prolongation for the des‑methyl aminoketone, consistent with the general SAR that α‑methylation increases lipophilicity and hERG promiscuity. [2]

Cardiotoxicity hERG liability Safety pharmacology

Validated Application Scenarios for 2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one Based on Quantitative Evidence


Efficient Entry Point for GlyT‑1 Inhibitor Lead Optimization

The 26 percentage‑point yield advantage in reductive amination (Section 3, Evidence Item 1) makes this compound a preferred intermediate for synthesizing 5‑fluoro‑2‑methoxy‑substituted GlyT‑1 inhibitor libraries. Combined with its 87 nM GlyT‑1 IC₅₀ and 3.7‑fold selectivity over the chloro congener (Section 3, Evidence Item 2), it enables efficient SAR exploration around the phenacylamine core without the cost and yield penalties associated with α‑methyl or chloro analogues. [1]

CNS‑Targeted Probe Development Leveraging Favorable Physicochemical Properties

The measured LogD₇.₄ of 1.2 and PAMPA Pₑ of 8.2 × 10⁻⁶ cm/s (Section 3, Evidence Item 3) place the compound in the favorable CNS drug space. This positions it as a candidate for developing brain‑penetrant tool compounds or PET tracer precursors, where adequate passive permeability is non‑negotiable and the des‑fluoro analogue falls short. [1]

Safety‑Optimized Chemical Series with Reduced hERG Liability

The 2.2‑fold lower hERG inhibition at 10 µM compared with the α‑methyl congener (Section 3, Evidence Item 4) recommends this compound as a starting point for medicinal chemistry programs that demand a minimal hERG signal early in the screening cascade, such as CNS or metabolic disease targets where cardiac safety is a known risk factor. [1]

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